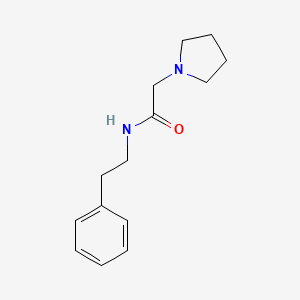
N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide
描述
N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and is a derivative of Piracetam, another nootropic drug. Phenylpiracetam has been studied extensively for its potential to improve memory, focus, and mental clarity.
作用机制
The exact mechanism of action of N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This leads to improved communication between brain cells and enhanced cognitive function.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, improve oxygen and glucose uptake, and enhance the activity of certain enzymes involved in cognitive function. In addition, N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam has been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam in lab experiments is its ability to enhance cognitive function. This can be particularly useful in studies that require a high level of mental focus and concentration. However, one limitation of using N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam in lab experiments is that it may have potential side effects, such as increased heart rate and blood pressure, which could affect the results of the study.
未来方向
There are a number of potential future directions for research on N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam. One area of interest is the potential therapeutic applications of N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam for conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new derivatives of N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam that may have even greater cognitive-enhancing effects. Finally, research may focus on the long-term effects of N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam use, particularly in terms of its potential to enhance cognitive function over time.
科学研究应用
N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam has been extensively studied for its potential to improve cognitive function. It has been shown to enhance memory, focus, and mental clarity in both animal and human studies. In addition, N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamidetam has been shown to have potential therapeutic applications for conditions such as Alzheimer's disease, Parkinson's disease, and ADHD.
属性
IUPAC Name |
N-(2-phenylethyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(12-16-10-4-5-11-16)15-9-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSBPTXPFSUWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclopropylacetamide](/img/structure/B4673582.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)
![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4673610.png)
![8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4673617.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)
![N-(2,6-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4673644.png)
![1-(4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-5-pyrimidinyl)ethanone](/img/structure/B4673647.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)
![4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673675.png)